3-Chloro-4-(chloromethyl)isoquinoline hydrochloride
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Overview
Description
3-Chloro-4-(chloromethyl)isoquinoline hydrochloride is a chemical compound with the molecular formula C10H8Cl3N It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)isoquinoline hydrochloride typically involves the chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chloro and chloromethyl groups at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chloromethyl)isoquinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Chloro-4-(chloromethyl)isoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethyl)isoquinoline hydrochloride involves its interaction with specific molecular targets. The chloro and chloromethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which lacks the chloro and chloromethyl groups.
4-Chloroisoquinoline: A derivative with a single chloro group.
3-Chloroisoquinoline: Another derivative with a single chloro group at a different position.
Uniqueness
3-Chloro-4-(chloromethyl)isoquinoline hydrochloride is unique due to the presence of both chloro and chloromethyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
1446346-72-0 |
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Molecular Formula |
C10H8Cl3N |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
3-chloro-4-(chloromethyl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H7Cl2N.ClH/c11-5-9-8-4-2-1-3-7(8)6-13-10(9)12;/h1-4,6H,5H2;1H |
InChI Key |
SANIZVNXRVCGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2CCl)Cl.Cl |
Origin of Product |
United States |
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